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Compound of Interest

Compound Name: Ethyl nitrite

Cat. No.: B085821 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of ethyl nitrite (C₂H₅ONO), a volatile and reactive organic nitrite. The following sections detail

the infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis)

spectroscopic properties of this compound, offering key data for its identification and analysis.

Detailed experimental protocols are also provided to aid in the replication of these

spectroscopic measurements.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of ethyl nitrite is characterized by the presence of strong

absorption bands corresponding to the vibrations of its constituent bonds. Due to the presence

of rotational isomers (cis and trans conformers), some absorption bands may appear as

doublets.

Table 1: Characteristic Infrared Absorption Peaks for Ethyl Nitrite
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

~2990 - 2880 C-H stretch (in CH₃ and CH₂) Medium to Strong

~1650 N=O stretch Strong

~1050 C-O stretch Strong

~850 N-O stretch Strong

Note: The exact peak positions can vary slightly depending on the physical state of the sample

(gas, liquid, or solution) and the specific instrument used.

Experimental Protocol for FT-IR Spectroscopy
Given that ethyl nitrite is a volatile liquid, the following "neat" sample protocol is recommended

for obtaining a high-quality FT-IR spectrum.

Sample Preparation:

Ensure the FT-IR spectrometer's sample compartment is clean and dry.

Obtain two clean, dry, and polished salt plates (e.g., NaCl or KBr). Handle the plates by

their edges to avoid contamination from fingerprints.

In a well-ventilated fume hood, carefully place a single drop of neat ethyl nitrite onto the

center of one salt plate using a clean glass pipette.

Gently place the second salt plate on top of the first, allowing the liquid to spread evenly

and form a thin film between the plates. Avoid applying excessive pressure, which could

damage the plates.

Data Acquisition:

Mount the salt plate assembly in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment to correct for

atmospheric water and carbon dioxide.
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Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

Post-Analysis:

Remove the salt plates from the spectrometer.

In the fume hood, carefully separate the plates and clean them thoroughly with a suitable

volatile solvent (e.g., dry acetone or isopropanol) and a soft, lint-free cloth.

Store the cleaned plates in a desiccator to prevent fogging from atmospheric moisture.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. For ethyl nitrite, both ¹H and ¹³C NMR are valuable for structural confirmation.

¹H NMR Spectroscopy
The proton NMR spectrum of ethyl nitrite is relatively simple and highly characteristic. It

exhibits two signals corresponding to the two distinct proton environments: the methyl (-CH₃)

and methylene (-CH₂) groups of the ethyl fragment.[1] The methylene protons are adjacent to

the electron-withdrawing nitroso group, causing them to be deshielded and appear at a higher

chemical shift.[1] The n+1 rule of spin-spin splitting is followed, resulting in a triplet for the

methyl protons (split by the two methylene protons) and a quartet for the methylene protons

(split by the three methyl protons).[1]

Table 2: ¹H NMR Spectroscopic Data for Ethyl Nitrite

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Coupling
Constant (J)
Hz

~1.4 Triplet 3H -CH₃ ~7

~4.5 Quartet 2H -O-CH₂- ~7
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Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The exact chemical

shifts can be influenced by the solvent used.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of ethyl nitrite will show two signals, corresponding to the two carbon

atoms in the ethyl group. The carbon atom bonded to the oxygen of the nitroso group is more

deshielded and will appear at a higher chemical shift.

Table 3: Predicted ¹³C NMR Spectroscopic Data for Ethyl Nitrite

Chemical Shift (δ) ppm Assignment

~15 -CH₃

~65 -O-CH₂-

Note: These are approximate chemical shift values based on typical ranges for similar

functional groups.[2] Experimental data for the ¹³C NMR of ethyl nitrite is not readily available

in the searched literature.

Experimental Protocol for NMR Spectroscopy
Due to the volatility of ethyl nitrite, careful sample preparation is crucial for obtaining high-

quality NMR spectra.

Sample Preparation:

In a fume hood, prepare a solution of ethyl nitrite in a suitable deuterated solvent (e.g.,

chloroform-d, CDCl₃) in a small, clean vial. For ¹H NMR, a concentration of 1-5 mg/mL is

typically sufficient. For ¹³C NMR, a higher concentration of 10-50 mg/mL may be

necessary.[3]

Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The

final sample volume should be approximately 0.6-0.7 mL.[3]

Cap the NMR tube securely to prevent evaporation of the volatile sample and solvent. For

long-term or variable-temperature experiments, flame-sealing the tube may be necessary.
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[3]

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Allow the sample to equilibrate to the probe temperature (typically 298 K).

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and spectral resolution.

Acquire the ¹H and/or ¹³C NMR spectra. For ¹³C NMR, broadband proton decoupling is

typically used to simplify the spectrum to singlets for each carbon.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Alkyl nitrites, including ethyl nitrite, exhibit characteristic absorption bands in the ultraviolet

region. These absorptions are primarily due to n → π* electronic transitions associated with the

nitroso (-N=O) chromophore.

Table 4: UV-Vis Spectroscopic Data for Ethyl Nitrite

λmax (nm)
Molar Absorptivity (ε) (L
mol⁻¹ cm⁻¹)

Solvent

~354 ~70 Not Specified

Note: The UV-Vis absorption spectrum of nitrite ions in aqueous solution shows a characteristic

peak around 354 nm.[4] While specific data for pure ethyl nitrite is scarce in the readily

available literature, the absorption is expected to be in a similar region due to the nitroso

chromophore.

Experimental Protocol for UV-Vis Spectroscopy
Sample Preparation:
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Prepare a dilute solution of ethyl nitrite in a suitable UV-transparent solvent (e.g., ethanol,

hexane, or water). The concentration should be chosen such that the absorbance at λmax

is within the linear range of the spectrophotometer (typically 0.1 to 1.0).

Prepare a blank solution containing only the solvent.

Data Acquisition:

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

Set the desired wavelength range for the scan (e.g., 200-450 nm).

Fill a clean quartz cuvette with the blank solvent and place it in the reference beam of the

spectrophotometer.

Fill another matched quartz cuvette with the ethyl nitrite solution and place it in the

sample beam.

Record the baseline with the blank solution.

Acquire the absorption spectrum of the ethyl nitrite solution.

Data Analysis:

Identify the wavelength of maximum absorbance (λmax).

If the concentration of the solution is known, the molar absorptivity (ε) can be calculated

using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in

mol/L, and l is the path length of the cuvette in cm.

Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a compound like ethyl nitrite.
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Caption: Workflow for the spectroscopic characterization of ethyl nitrite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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